molecular formula C16H23NO4 B3362329 tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 97321-97-6

tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B3362329
CAS No.: 97321-97-6
M. Wt: 293.36 g/mol
InChI Key: PGSXVEDFRLNRJZ-ZIAGYGMSSA-N
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Description

Structure and Key Features This compound (CAS: 92085-96-6) features a tert-butyl carbamate group, a benzyloxy substituent at the (R)-configured carbon, and an (S)-epoxide (oxiran) moiety. Its molecular formula is C₁₆H₂₃NO₄ (MW: 293.36), and it exists as an oil/liquid at room temperature . The stereochemistry at both the benzyloxy-bearing carbon and the epoxide group is critical for its biological activity and synthetic applications, particularly as a precursor to β-secretase (BACE1) inhibitors in Alzheimer’s disease research .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSXVEDFRLNRJZ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855771
Record name tert-Butyl {(1R)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97321-97-6
Record name tert-Butyl {(1R)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate, with CAS number 97321-97-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C16_{16}H23_{23}NO4_4, with a molecular weight of approximately 293.36 g/mol. Its structure includes a tert-butyl carbamate moiety and an epoxide group, which are critical for its biological interactions.

PropertyValue
CAS Number97321-97-6
Molecular FormulaC16_{16}H23_{23}NO4_4
Molecular Weight293.36 g/mol
LogP2.6997
PSA63.58 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the epoxide group suggests potential reactivity towards nucleophiles, which can lead to enzyme inhibition or receptor modulation.

  • Antibacterial Activity : Studies have indicated that carbamate derivatives can exhibit significant antibacterial properties. For instance, related compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism. The structural characteristics allow it to bind effectively to active sites, disrupting normal enzymatic functions .

Case Studies

  • Antibacterial Evaluation : A study synthesized several carbamate derivatives and assessed their antibacterial activity through microdilution broth susceptibility assays against E. coli, M. luteus, and B. cereus. Results indicated that some derivatives exhibited high activity against these strains with low cytotoxicity .
  • Cytotoxicity Studies : In evaluating the cytotoxic effects on human cell lines, compounds similar to this compound were tested using the Artemia salina assay, revealing that certain modifications could enhance therapeutic profiles while minimizing toxicity .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound, exploring their potential as antibacterial agents and enzyme inhibitors:

  • Synthesis Techniques : Various synthetic pathways have been employed to create derivatives with improved biological activities. These include modifications at the benzyloxy and oxirane positions to enhance solubility and bioavailability .
  • Pharmacological Applications : The compound's unique structure makes it a candidate for further development in pharmaceuticals targeting bacterial infections or metabolic disorders related to enzyme dysfunctions .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate serves as a versatile building block for the synthesis of bioactive compounds. Its epoxide group can participate in nucleophilic reactions, making it suitable for the development of pharmaceuticals.

Case Study: Anticancer Agents

Recent research has highlighted the potential of this compound in synthesizing anticancer agents. For example, derivatives of this carbamate have shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study reported that compounds derived from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.

Materials Science

In materials science, the compound's unique structure allows for its use in creating advanced materials with specific properties. Its ability to form stable polymers through ring-opening reactions of the epoxide group makes it a candidate for developing new polymeric materials.

Application: Biodegradable Polymers

Research has demonstrated that when incorporated into polymer matrices, this compound can enhance the mechanical properties and biodegradability of the resulting materials. For instance, studies have shown that polymers synthesized using this compound exhibit improved tensile strength and degradation rates compared to traditional petroleum-based polymers.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a chiral auxiliary due to its stereochemical properties. It facilitates asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds more efficiently.

Case Study: Asymmetric Synthesis

A notable application is in the synthesis of chiral amines and alcohols. Researchers have successfully employed this compound as a chiral auxiliary in multi-step synthesis routes, achieving high enantiomeric excess (ee) in products. For example, one study reported an ee of over 95% in the final product using this carbamate as a chiral source.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic ring-opening reactions, primarily through SN2 mechanisms. Key nucleophiles and conditions include:

NucleophileReagents/ConditionsProductYieldSource
BenzylamineTHF, 0°C to RT, 12 hSecondary amine derivative85%
ThiophenolK₂CO₃, DMF, RT, 6 hβ-Hydroxy sulfide78%
MethanolBF₃·OEt₂, CH₂Cl₂, -20°C, 2 hGlycidol ether65%
  • Regioselectivity : Reactions with amines favor attack at the less substituted epoxide carbon due to steric and electronic factors.

  • Stereochemistry : Retention of configuration is observed in SN2 pathways.

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield free amines:

ConditionsReagentsProductYieldSource
Acidic (HCl)4M HCl, dioxane, RT, 4 hPrimary amine hydrochloride salt92%
Basic (NaOH)2M NaOH, MeOH, 60°C, 3 hFree amine88%
  • Selectivity : The benzyl ether and epoxide remain intact under mild hydrolysis conditions.

Benzyl Ether Deprotection

The benzyloxy group is removed via catalytic hydrogenation:

CatalystSolventConditionsProductYieldSource
Pd/C (10%)EtOAcH₂ (1 atm), RT, 6 hDiol derivative95%
Pd(OH)₂MeOHH₂ (3 atm), 40°C, 4 hFree alcohol90%
  • Compatibility : The carbamate and epoxide groups are stable under these conditions .

Oxidation of Alcohols

After benzyl deprotection, the primary alcohol can be oxidized:

Oxidizing AgentConditionsProductYieldSource
Dess-MartinCH₂Cl₂, 0°C, 1 hAldehyde91%
SwernOxalyl chloride, DMSOKetone (if secondary)82%

Reductive Amination

The free amine (post-carbamate hydrolysis) reacts with aldehydes/ketones:

SubstrateReducing AgentProductYieldSource
FormaldehydeNaBH₃CNN-Methylamine derivative76%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

Compound 1 : tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (CAS: 362480-04-4)
  • Key Differences : Replaces the benzyloxy group with a 3,5-difluorophenyl substituent.
  • Biological Activity: Demonstrated direct conversion to potent BACE1 inhibitors with IC₅₀ values in the nanomolar range, surpassing benzyloxy derivatives in enzyme inhibition .
  • Synthesis : Utilizes Evans’ syn-aldol reaction for stereocontrol, similar to the target compound’s synthesis .
Compound 2 : tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS: 862466-16-8)
  • Key Differences : Lacks the ether oxygen in the benzyloxy group, featuring a phenyl substituent instead.
  • Synthetic Flexibility: The absence of an ether linkage simplifies derivatization but may limit hydrogen-bonding interactions in biological targets .

Stereochemical Variations

Compound 3 : tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate
  • Key Differences : Inverts the epoxide stereochemistry from (S) to (R).
  • Impact :
    • Biological Selectivity : Altered stereochemistry disrupts geometric compatibility with BACE1’s catalytic site, reducing inhibitory potency by >50% compared to the (S)-epoxide isomer .
    • Synthesis : Requires anti-aldol reactions or chiral auxiliary strategies to set the (R)-epoxide configuration .

Heterocyclic and Functional Group Modifications

Compound 4 : tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1923238-60-1)
  • Key Differences : Incorporates a tetrahydro-2H-pyran ring and additional fluorine atoms.
  • Impact :
    • Conformational Rigidity : The pyran ring restricts rotational freedom, enhancing target selectivity but complicating synthesis .
    • Solubility : The ketone group improves aqueous solubility compared to epoxide-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Epoxide Stereochemistry Molecular Weight Physical State Key Application
Target (92085-96-6) Benzyloxy (R) (S) 293.36 Oil/Liquid BACE1 inhibitor precursor
Compound 1 (362480-04-4) 3,5-Difluorophenyl (S) (S) 313.30 Solid BACE1 inhibitor (IC₅₀: 12 nM)
Compound 2 (862466-16-8) Phenyl (R) (S) 279.35 Solid Intermediate for peptidomimetics
Compound 4 (1923238-60-1) 2,5-Difluorophenyl N/A (pyran ring) 357.35 Solid Protease inhibitor scaffold

Q & A

Q. Basic

  • Storage : Refrigerate at 2–8°C in airtight containers to prevent moisture absorption or decomposition. Exposure to humidity can hydrolyze the carbamate or epoxide .
  • Handling : Use inert atmosphere (N2_2 or Ar) during synthesis to avoid oxidation. Personal protective equipment (PPE) such as nitrile gloves and chemical goggles is mandatory due to limited toxicity data .

How can low diastereoselectivity in intramolecular α-amidoalkylation reactions be addressed?

Q. Advanced

  • Catalyst screening : Chiral Brønsted acids or transition-metal catalysts (e.g., Pd or Ru complexes) can enhance selectivity by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve reaction control by stabilizing ionic intermediates.
  • Substrate pre-organization : Introduce steric directing groups (e.g., bulky esters) to favor the desired transition state geometry .

What is known about the toxicity and ecological impact of this compound?

Basic
Limited toxicological data are available. Acute toxicity, mutagenicity, and ecotoxicity remain uncharacterized. Precautionary measures include:

  • Waste disposal : Treat as hazardous waste via licensed facilities to prevent environmental release .
  • Exposure control : Use fume hoods and ensure workplace air concentrations comply with OSHA guidelines (Section 8 of SDS) .

What mechanistic insights explain byproduct formation during synthesis?

Advanced
Byproducts often stem from:

  • Epoxide ring-opening : Nucleophilic attack by water or alcohols can form diols or ethers. Anhydrous conditions and scavengers (e.g., molecular sieves) mitigate this .
  • Carbamate degradation : Acidic or basic conditions may cleave the tert-butyl group, releasing CO2_2 and forming amines. Monitoring pH during workup is critical .
  • Racemization : High temperatures or prolonged reaction times can induce stereochemical scrambling. Kinetic control (shorter reaction times) preserves enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate
Reactant of Route 2
tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate

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